cIAP1 Ligand-Linker Conjugates 7

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

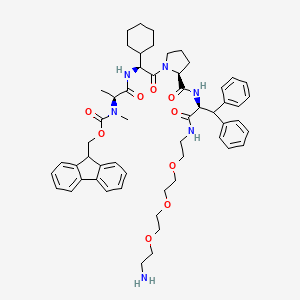

分子式 |

C55H70N6O9 |

|---|---|

分子量 |

959.2 g/mol |

IUPAC 名称 |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-1-oxo-3,3-diphenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C55H70N6O9/c1-38(60(2)55(66)70-37-46-44-25-14-12-23-42(44)43-24-13-15-26-45(43)46)51(62)58-49(41-21-10-5-11-22-41)54(65)61-30-16-27-47(61)52(63)59-50(48(39-17-6-3-7-18-39)40-19-8-4-9-20-40)53(64)57-29-32-68-34-36-69-35-33-67-31-28-56/h3-4,6-9,12-15,17-20,23-26,38,41,46-50H,5,10-11,16,21-22,27-37,56H2,1-2H3,(H,57,64)(H,58,62)(H,59,63)/t38-,47-,49-,50-/m0/s1 |

InChI 键 |

IXEPIBNBKCHKHM-QKZVIGRASA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

规范 SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCN)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugates

Executive Summary: Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal E3 ubiquitin ligase that regulates cell death and inflammatory signaling pathways. Its overexpression is linked to cancer pathogenesis and therapeutic resistance. cIAP1 ligand-linker conjugates, a class of heterobifunctional molecules including Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), have emerged as powerful tools for inducing targeted protein degradation.[1][2] These conjugates operate through a dual mechanism: they hijack the E3 ligase activity of cIAP1 to ubiquitinate and degrade a specific protein of interest, and they concurrently induce the auto-ubiquitination and degradation of cIAP1 itself. This guide provides a detailed examination of this mechanism, summarizing key signaling events, quantitative data, and the experimental protocols used for its elucidation.

Core Mechanism: Hijacking cIAP1 for Targeted Protein Degradation

cIAP1 ligand-linker conjugates are engineered molecules with three key components: a ligand that binds a protein of interest (POI), a ligand that recruits the cIAP1 E3 ligase, and a chemical linker connecting the two.[3] The fundamental mechanism relies on inducing proximity between cIAP1 and a target protein, which is not its natural substrate, thereby triggering the target's destruction via the ubiquitin-proteasome system.[1]

Ternary Complex Formation

The process is initiated by the conjugate simultaneously binding to the POI and cIAP1, forming a ternary POI-conjugate-cIAP1 complex.[3] The ligand for cIAP1 is typically a Smac mimetic or a bestatin (B1682670) analog, which binds to the Baculovirus IAP Repeat (BIR3) domain of cIAP1.[2][4][5] This event serves as the cornerstone of the degradation machinery, bringing the enzymatic component (cIAP1) into close proximity with the substrate (POI).

Activation of cIAP1 E3 Ligase Activity

In its unbound state, cIAP1 exists as an inactive monomer where its C-terminal RING domain is sequestered.[6][7] The binding of a ligand, such as a Smac mimetic or the cIAP1-recruiting end of the conjugate, to the BIR3 domain induces a significant conformational change.[7] This rearrangement relieves the auto-inhibition, enabling the RING domain to dimerize. RING dimerization is an essential prerequisite for the E3 ligase activity of cIAP1, as the dimer is the active form that can effectively bind to an E2 ubiquitin-conjugating enzyme.[6]

Caption: Ligand binding to cIAP1 induces dimerization and activation.

Target Ubiquitination and Proteasomal Degradation

Once activated, the cIAP1 within the ternary complex mediates the transfer of ubiquitin from an E2 enzyme to lysine (B10760008) residues on the surface of the POI. Research has revealed that cIAP1-based degraders utilize a sophisticated ubiquitin code. The process requires the K63-specific E2 enzyme UBE2N, which catalyzes the formation of K63-linked ubiquitin chains.[8] These initial chains serve as a scaffold for the assembly of more complex, branched K11/K48 and K48/K63 ubiquitin architectures.[8] This polyubiquitin (B1169507) signal is then recognized by the 26S proteasome, which unfolds and degrades the target protein.[3][8] The conjugate is not degraded and is released to recruit another POI molecule, acting catalytically.[3]

Caption: Catalytic cycle of cIAP1-conjugate mediated protein degradation.

Inherent Consequence: cIAP1 Auto-Degradation and Downstream Signaling

A defining feature of cIAP1-targeting ligands and conjugates is that they induce the degradation of cIAP1 itself.[9][10] This occurs because the ligand-induced dimerization and activation of cIAP1 leads to its own auto-ubiquitination, marking it for proteasomal degradation within minutes of exposure.[6][9]

The Role of TRAF2

The rapid, SM-induced degradation of cIAP1 is critically dependent on its interaction with the adaptor protein TRAF2 (TNF receptor-associated factor 2).[9][11] cIAP1 and TRAF2 exist in a complex, and this association is required for the efficient auto-ubiquitination process.[12] While TRAF2 is essential, its own E3 ligase activity is not required for cIAP1 degradation.[9]

Activation of the Non-Canonical NF-κB Pathway

Under normal conditions, the cIAP1-TRAF2 complex is responsible for the constitutive ubiquitination and degradation of NF-κB-inducing kinase (NIK), which keeps the non-canonical NF-κB pathway suppressed.[9] The degradation of cIAP1 by a ligand-linker conjugate disrupts this process, leading to the stabilization and accumulation of NIK.[9] Stabilized NIK then activates the IKKα kinase complex, which processes p100 to p52, leading to the nuclear translocation of p52/RelB heterodimers and activation of non-canonical NF-κB target genes.[9][11]

Induction of Apoptosis

In many cancer cell types, a key consequence of non-canonical NF-κB activation is the transcription and autocrine secretion of Tumor Necrosis Factor-alpha (TNFα).[9] This secreted TNFα can then bind to its receptor (TNF-R1) on the cell surface. In the absence of the protective functions of cIAP1, this signaling cascade can lead to the formation of a death-inducing signaling complex, RIP1-dependent caspase-8 activation, and subsequent apoptosis.[9][13]

Caption: Downstream signaling resulting from cIAP1 degradation.

Quantitative Data Summary

The efficacy of cIAP1 ligand-linker conjugates is typically quantified by their ability to induce degradation of a target protein and cIAP1 itself, and their subsequent effect on cell viability. The provided literature focuses heavily on the qualitative mechanism, but example data from studies on potent Smac mimetics and cIAP1-targeting conjugates demonstrate activity in the low nanomolar range.

| Parameter | Compound Type | Cell Line(s) | Typical Concentration Range | Citation |

| cIAP1 Degradation | Selective cIAP1/2 Inhibitor | MDA-MB-231, SK-OV-3 | 30 - 100 nM | [10] |

| Apoptosis Induction | Selective cIAP1/2 Inhibitor | MDA-MB-231, SK-OV-3 | 100 - 1000 nM | [10] |

| Binding Affinity (Ki) | Selective cIAP1/2 Inhibitor | N/A (Biochemical) | Low nanomolar | [10] |

| Target Degradation | CRABP-II SNIPER | HeLa | ~1 µM | [4] |

Key Experimental Protocols

The mechanism of action of cIAP1 conjugates is investigated through a series of standard and specialized cell and molecular biology techniques.

Protein Degradation Assay (Western Blot)

This is the most direct method to confirm the degradation of the target protein and cIAP1.

-

Objective: To measure the decrease in protein levels following treatment with the conjugate.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density. Allow cells to adhere overnight. Treat cells with a dose-response or time-course of the cIAP1 conjugate. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-polyacrylamide gel, and separate by electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies specific for the POI, cIAP1, and a loading control (e.g., GAPDH, β-actin). Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis, a key downstream consequence of cIAP1 degradation in sensitive cell lines.[10]

-

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Cell Treatment: Treat cells with the cIAP1 conjugate for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex

This protocol is used to provide evidence for the formation of the POI-conjugate-cIAP1 ternary complex.

-

Objective: To demonstrate a physical interaction between the POI and cIAP1 in the presence of the conjugate.

-

Methodology:

-

Cell Treatment: Treat cells with the conjugate or vehicle control for a short period (e.g., 1-2 hours) to capture the complex before degradation occurs. A proteasome inhibitor (e.g., MG132) can be added to stabilize the complex.

-

Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with an antibody against one component of the complex (e.g., anti-cIAP1 antibody) overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to pull down the antibody and any bound proteins.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the other components of the complex (e.g., the POI). An increase in the co-precipitated protein in the conjugate-treated sample indicates complex formation.

-

References

- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of cIAP1 PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of a specific class of PROTACs that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) as the E3 ubiquitin ligase. These are often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). Understanding the intricate interplay between the constituent components of cIAP1 PROTACs—the cIAP1 ligand, the linker, and the target protein ligand—is paramount for the rational design of potent and selective degraders.

cIAP1 is a compelling E3 ligase for PROTAC development due to its frequent overexpression in various cancers, which is often correlated with poor prognosis.[1] A unique feature of cIAP1-recruiting PROTACs is their potential to induce the degradation of both the target protein and cIAP1 itself, a dual action that can synergistically promote apoptosis in cancer cells.[2]

This technical guide will delve into the core principles of cIAP1 PROTAC design, summarize key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows.

General Mechanism of Action

cIAP1-based PROTACs are heterobifunctional molecules that function by inducing proximity between cIAP1 and a protein of interest (POI). This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.

Structure-Activity Relationship (SAR) of cIAP1 PROTACs

The efficacy of a cIAP1 PROTAC is a finely tuned balance of the affinities of its ligands for their respective proteins and the physicochemical properties of the linker that connects them.

cIAP1 Ligands

The choice of the cIAP1-binding moiety is a critical determinant of a PROTAC's degradation efficiency. Early cIAP1-based PROTACs, or SNIPERs, utilized bestatin (B1682670) and its derivatives, such as methylbestatin (MeBS), which bind to the BIR3 domain of cIAP1.[3] While these were instrumental in establishing the proof-of-concept, their relatively modest binding affinity may limit the overall potency of the resulting PROTACs.[4]

More recent developments have focused on incorporating higher-affinity IAP antagonists, such as derivatives of LCL161 and MV1.[1][5] These ligands generally lead to more potent PROTACs. The selection of the cIAP1 ligand can also influence the degradation profile, with some ligands promoting selective knockdown of the target protein, while others induce dual degradation of both the target and cIAP1.[1]

Linker

The linker is not merely a passive connector but plays a crucial role in dictating the formation and stability of the ternary complex. The length, composition, and attachment points of the linker are all critical parameters that require empirical optimization.[6]

-

Length: A linker that is too short may result in steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and cIAP1. Conversely, an excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitination.[6]

-

Composition: The chemical makeup of the linker, commonly polyethylene (B3416737) glycol (PEG) or alkyl chains, influences the PROTAC's solubility, cell permeability, and metabolic stability.[7]

-

Attachment Points: The points at which the linker is attached to the POI ligand and the cIAP1 ligand must be carefully chosen to avoid disrupting their binding to their respective proteins.[5]

Protein of Interest (POI) Ligand

The POI ligand provides the specificity for the PROTAC, directing it to the desired target protein. The affinity of this ligand for the POI is a key factor in the overall potency of the degrader. The ligand must possess a suitable vector for linker attachment that does not abrogate its binding affinity.

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of cIAP1 PROTACs, highlighting their degradation efficiency (DC50 and Dmax) and cellular potency (IC50).

Table 1: Bestatin-Based cIAP1 PROTACs (SNIPERs)

| Compound Name | Target Protein | cIAP1 Ligand | Linker Type | Cell Line | DC50 | Dmax | IC50 | Reference |

| SNIPER-1 | AR | Bestatin derivative | Alkyl | LNCaP | ~3 µM | - | - | [1] |

| SNIPER-3 | BCR-ABL | Bestatin | Hexyl | K562 | ~30 µM | - | - | [1] |

| SNIPER-4 | BCR-ABL | Bestatin | Decyl | K562 | ~30 µM | - | - | [1] |

| SNIPER-21 | CRABP-II | Bestatin | PEG | HT1080 | ~1 µM | - | - | [1] |

| PROTAC ERα Degrader-2 | ERα | Bestatin derivative | - | MCF7 | ~30 µM | - | - | [8] |

Table 2: LCL161/MV1-Based cIAP1 PROTACs (SNIPERs)

| Compound Name | Target Protein | cIAP1 Ligand | Linker Type | Cell Line | DC50 | Dmax | IC50 | Reference |

| SNIPER-5 | BCR-ABL | MV1 derivative | - | K562 | ~100 nM | - | - | [1] |

| SNIPER-7 | BRD4 | LCL161 derivative | - | - | ~0.1 µM | - | - | [1] |

| SNIPER-8 | BRD4 | LCL161 derivative | - | - | ~0.1 µM | - | - | [1] |

| SNIPER-12 | BTK | IAP ligand | 5-PEG | THP-1 | 182 ± 57 nM | - | - | [1] |

| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | - | - | 10 nM | - | ABL: 0.54 nM | [9] |

| SNIPER(ER)-87 | ERα | LCL161 derivative | - | MCF-7 | <3 nM (4h) | - | - | [4][8] |

| 8a | BCL-XL | IAP antagonist 1 | Alkane | MyLa 1929 | Potent | - | Potent | [10] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of cIAP1 PROTACs.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein and cIAP1 following PROTAC treatment.

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SNIPER | TargetMol [targetmol.com]

- 9. adooq.com [adooq.com]

- 10. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Recruitment of cIAP1 E3 Ligase by Small Molecules: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a key regulator of apoptosis and immune signaling, has emerged as a compelling target for therapeutic intervention, particularly in oncology. Its E3 ubiquitin ligase activity is central to its function, governing the stability of key signaling proteins. Small molecules, including SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs), have been developed to hijack this E3 ligase activity. SMAC mimetics induce a conformational change in cIAP1, leading to its auto-ubiquitination and subsequent proteasomal degradation. This degradation event triggers the activation of the non-canonical NF-κB pathway and sensitizes cancer cells to apoptosis. More recently, cIAP1 has been co-opted by PROTACs as an E3 ligase to induce the degradation of other high-value cancer targets. This guide provides an in-depth technical overview of the mechanisms of cIAP1 recruitment by small molecules, detailed experimental protocols for studying these interactions, and a summary of key quantitative data.

Introduction to cIAP1

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a member of the Inhibitor of Apoptosis Protein (IAP) family.[1] These proteins are characterized by the presence of one or more Baculovirus IAP Repeat (BIR) domains, which are crucial for their anti-apoptotic functions.[2][3] cIAP1 contains three BIR domains (BIR1, BIR2, and BIR3), a Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain which confers its E3 ubiquitin ligase activity.[4][5]

The RING domain of cIAP1 facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein, marking it for proteasomal degradation.[6] cIAP1 can ubiquitinate various substrates, including itself, RIPK1, and caspases, thereby regulating critical cellular pathways.[7][8]

Small Molecule-Mediated Recruitment of cIAP1

The recruitment of cIAP1 by small molecules is a powerful strategy to manipulate its E3 ligase activity for therapeutic benefit. Two major classes of small molecules that achieve this are SMAC mimetics and cIAP1-based PROTACs.

SMAC Mimetics: Inducing Self-Destruction

Second Mitochondria-derived Activator of Caspases (SMAC) is an endogenous protein that antagonizes IAPs. Small molecules that mimic the N-terminal AVPI tetrapeptide of SMAC, known as SMAC mimetics, bind to the BIR3 domain of cIAP1.[9] This binding event induces a conformational change that relieves the auto-inhibition of the RING domain, leading to cIAP1 dimerization and activation of its E3 ligase activity.[10] The activated cIAP1 then undergoes auto-ubiquitination, tagging itself for degradation by the proteasome.[11] The degradation of cIAP1 has two major consequences: the stabilization of NIK, leading to the activation of the non-canonical NF-κB pathway, and the sensitization of cells to TNFα-induced apoptosis.[1][10]

cIAP1-based PROTACs: Hijacking for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. cIAP1 has been successfully utilized as the E3 ligase component of PROTACs.[12][13] One of the first examples of cIAP1-recruiting PROTACs utilized bestatin (B1682670) or its derivatives as the cIAP1-binding ligand.[12][14][15] These PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), induce the formation of a ternary complex between cIAP1, the PROTAC, and the target protein.[16] Within this complex, cIAP1 ubiquitinates the target protein, leading to its proteasomal degradation.[15]

Signaling Pathways Involving cIAP1 Recruitment

The recruitment of cIAP1 by small molecules perturbs key signaling pathways, primarily the NF-κB and apoptosis pathways.

TNFα-Mediated NF-κB Signaling

In the canonical TNFα signaling pathway, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex where it ubiquitinates RIPK1.[17][18] This ubiquitination serves as a scaffold to recruit downstream signaling components, ultimately leading to the activation of the pro-survival NF-κB pathway.[8][17]

SMAC Mimetic-Induced Non-Canonical NF-κB Activation and Apoptosis

SMAC mimetics, by inducing cIAP1 degradation, disrupt the negative regulation of the non-canonical NF-κB pathway.[10] This leads to the accumulation of NIK and subsequent processing of p100 to p52, resulting in the activation of non-canonical NF-κB target genes.[10] Furthermore, the loss of cIAP1 prevents the ubiquitination of RIPK1 in the TNFR1 complex, shifting the balance towards the formation of a death-inducing complex (Complex II), which activates caspase-8 and initiates apoptosis.[17][19]

Caption: SMAC mimetic-induced cIAP1 degradation and downstream signaling.

Quantitative Data on Small Molecule Binders of cIAP1

The binding affinities and cellular activities of various small molecules that recruit cIAP1 have been reported. This data is crucial for understanding structure-activity relationships and for the development of more potent and selective compounds.

| Compound Class | Compound Name/ID | Target | Binding Affinity (Ki/Kd, nM) | Cellular Activity (IC50/DC50, nM) | Cell Line | Reference |

| SMAC Mimetic | SM-122 (1) | cIAP1 BIR3 | <1 | 200 (IC50) | MDA-MB-231 | [14] |

| Compound 7 | cIAP1 BIR3 | <1 | - | - | [14] | |

| Compound 5 | cIAP1 BIR3 | 3.2 | 46 (IC50) | MDA-MB-231 | [14] | |

| Compound 6 | cIAP1 BIR3 | 11.6 | 17 (IC50) | MDA-MB-231 | [14] | |

| Birinapant (1) | cIAP1 BIR3 | - | - | - | [20] | |

| Smac037 | cIAP1 BIR3 | 4.8 (Kd) | - | - | [10] | |

| Smac001 | cIAP1 BIR3 | - | - | - | [10] | |

| PROTAC | SNIPER-4 | cIAP1 | - | Induces CRABP-II degradation | - | [15] |

| Bestatin-based PROTACs | cIAP1 | - | Degrade HDAC1/6/8 | RPMI-8226 | [21] | |

| BC2P | cIAP1 | - | Dose-dependent BTK degradation | THP1 | [22] |

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of small molecules to the cIAP1 BIR3 domain.

-

Principle: A fluorescently labeled peptide derived from SMAC (the probe) is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger cIAP1 BIR3 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the probe for binding will displace it, causing a decrease in polarization.

-

Materials:

-

Purified cIAP1 BIR3 domain protein.

-

Fluorescently labeled SMAC peptide probe (e.g., AbuRPF-K(5-Fam)-NH2).[10]

-

Assay buffer: 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine γ-globulin, 0.02% sodium azide.[10]

-

Test compounds dissolved in DMSO.

-

384-well black, non-binding microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Protocol:

-

Prepare a solution of the fluorescent probe at a final concentration of 2 nM in the assay buffer.[10]

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

Add the cIAP1 BIR3 protein to the assay buffer at a concentration that gives a significant polarization window (e.g., determined by a saturation binding experiment).

-

In a 384-well plate, add the cIAP1 BIR3 protein solution, the fluorescent probe solution, and the test compound dilutions.

-

Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

-

Incubate the plate at room temperature for 3 hours with gentle shaking.[10]

-

Measure fluorescence polarization using an appropriate plate reader (e.g., excitation at 485 nm and emission at 530 nm for a fluorescein-based probe).[10]

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation. Ki values can then be calculated using the Cheng-Prusoff equation or other appropriate models.[23]

-

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

In Vitro cIAP1 Auto-Ubiquitination Assay

This assay assesses the E3 ligase activity of cIAP1 and its modulation by small molecules.

-

Principle: The ability of cIAP1 to catalyze its own ubiquitination is measured in a reconstituted system containing E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, and ATP. The resulting polyubiquitinated cIAP1 can be detected by western blotting.

-

Materials:

-

Recombinant human E1 enzyme (e.g., UBE1).

-

Recombinant human E2 enzyme (e.g., UbcH5b).

-

Recombinant human ubiquitin.

-

Recombinant cIAP1 protein.

-

10X Ubiquitination reaction buffer: 500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP.

-

100 mM Mg-ATP solution.

-

Test compounds (e.g., SMAC mimetics).

-

-

Protocol:

-

Prepare the reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:

-

2.5 µL of 10X E3 Ligase Reaction Buffer.

-

1 µL of Ubiquitin (to a final concentration of ~100 µM).

-

2.5 µL of 100 mM Mg-ATP solution (final concentration 10 mM).

-

Recombinant cIAP1 protein (e.g., 5-10 µM).

-

0.5 µL of E1 enzyme (final concentration 100 nM).

-

1 µL of E2 enzyme.

-

Test compound or vehicle (DMSO).

-

Nuclease-free water to a final volume of 25 µL.

-

-

Include a negative control reaction without Mg-ATP.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the samples by SDS-PAGE and western blotting using an anti-cIAP1 or anti-ubiquitin antibody to visualize the ladder of polyubiquitinated cIAP1.

-

Cellular cIAP1 Degradation Assay (Western Blot)

This assay determines the ability of a small molecule to induce the degradation of endogenous cIAP1 in cells.

-

Principle: Cells are treated with the test compound, and the levels of cIAP1 protein are assessed by western blotting. A decrease in the cIAP1 protein band indicates compound-induced degradation.

-

Materials:

-

Cancer cell line (e.g., MDA-MB-231).[7]

-

Cell culture medium and supplements.

-

Test compounds.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and western blotting apparatus.

-

Primary antibodies: anti-cIAP1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a dose-response of the test compound for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of cIAP1 degradation. DC50 (half-maximal degradation concentration) can be calculated from the dose-response data.[6]

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to demonstrate the PROTAC-induced interaction between cIAP1 and a target protein.

-

Principle: A PROTAC induces the formation of a ternary complex (cIAP1-PROTAC-Target). By immunoprecipitating one component of the complex (e.g., the target protein), the other components that are bound to it can be co-precipitated and detected by western blotting.

-

Materials:

-

Cell line expressing the target protein and cIAP1.

-

PROTAC molecule.

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).[24]

-

Antibody for immunoprecipitation (e.g., anti-target protein).

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Antibodies for western blotting (anti-cIAP1 and anti-target protein).

-

-

Protocol:

-

Treat cells with the PROTAC or vehicle control for the desired time.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer.

-

Analyze the eluates by western blotting, probing for both cIAP1 and the target protein. The presence of a cIAP1 band in the target protein immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.

-

Conclusion

The recruitment of cIAP1 by small molecules represents a versatile and powerful approach in modern drug discovery. SMAC mimetics have demonstrated clinical potential by promoting the degradation of cIAP1 and thereby inducing cancer cell death. The advent of cIAP1-based PROTACs has further expanded the therapeutic utility of this E3 ligase, enabling the targeted degradation of a wide range of oncoproteins. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and advance the development of novel cIAP1-recruiting therapeutics. A thorough understanding of the underlying biology and the application of robust experimental methodologies will be paramount to the successful clinical translation of these promising agents.

References

- 1. arxiv.org [arxiv.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. benchchem.com [benchchem.com]

- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dot | Graphviz [graphviz.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antagonists of IAP-family anti-apoptotic proteins - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

- 24. creative-diagnostics.com [creative-diagnostics.com]

The Discovery and Development of cIAP1 Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical regulator of cell death, immune signaling, and cell survival, making it a compelling therapeutic target, particularly in oncology. As a key component of the inhibitor of apoptosis (IAP) family, cIAP1's E3 ubiquitin ligase activity governs the fate of several signaling proteins, thereby controlling pathways such as the nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) signaling. Overexpression of cIAP1 has been observed in numerous malignancies, where it contributes to therapeutic resistance and tumor progression. This has spurred the development of novel therapeutic strategies aimed at neutralizing its anti-apoptotic function. This technical guide provides an in-depth overview of the discovery and development of cIAP1 degraders, a promising class of therapeutics that includes SMAC mimetics and proteolysis-targeting chimeras (PROTACs). We will delve into the core biology of cIAP1, the mechanism of action of these degraders, key experimental protocols for their evaluation, and a summary of their degradation efficacy.

The Central Role of cIAP1 in Cellular Signaling

cIAP1 is a multifaceted protein that plays a pivotal role in maintaining cellular homeostasis. Its functions are primarily mediated through its E3 ubiquitin ligase activity, which is responsible for tagging proteins with ubiquitin for proteasomal degradation.[1] This activity is central to the regulation of two major signaling pathways:

-

TNF-α Signaling: Upon TNF-α stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex. Here, it ubiquitinates Receptor-Interacting Protein Kinase 1 (RIPK1), leading to the activation of the canonical NF-κB pathway and promoting cell survival and inflammation.[2][3][4] In the absence of cIAP1, RIPK1 can form a death-inducing complex with FADD and caspase-8, triggering apoptosis.[2]

-

Non-Canonical NF-κB Signaling: In the absence of a stimulus, cIAP1 is part of a complex that continuously ubiquitinates and degrades NF-κB-inducing kinase (NIK). This keeps the non-canonical NF-κB pathway inactive.[5][6][7] Upon stimulation of certain TNFR superfamily members, cIAP1 is recruited to the receptor complex, leading to its own degradation and the degradation of TRAF3. This stabilizes NIK, which in turn activates the non-canonical NF-κB pathway, crucial for immune cell development and function.[5][8]

Mechanisms of cIAP1 Degraders

Two primary classes of small molecules have been developed to induce the degradation of cIAP1: SMAC mimetics and cIAP1-targeting PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).

SMAC Mimetics

Second Mitochondria-derived Activator of Caspases (SMAC) is an endogenous protein that antagonizes IAPs. SMAC mimetics are small molecules designed to mimic the N-terminal AVPI motif of SMAC, which binds to the BIR domains of IAPs.[9] Binding of SMAC mimetics to the BIR3 domain of cIAP1 induces a conformational change that activates its E3 ligase activity, leading to auto-ubiquitination and subsequent proteasomal degradation.[9] This degradation of cIAP1 has two major consequences:

-

Promotion of Apoptosis: By removing the inhibitory block on caspase activation, SMAC mimetics can sensitize cancer cells to apoptotic stimuli.[9][10]

-

Activation of Non-Canonical NF-κB Signaling: The degradation of cIAP1 leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway, which can have anti-tumor effects.[9]

cIAP1-Targeting PROTACs (SNIPERs)

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[11] In the case of cIAP1-targeting PROTACs, the molecule brings a protein of interest (POI) into close proximity with cIAP1, hijacking its E3 ligase activity to ubiquitinate and degrade the POI.[11] A key feature of many cIAP1-based PROTACs is that they also induce the auto-ubiquitination and degradation of cIAP1 itself.[11] This dual action of degrading both the target protein and the E3 ligase can be a powerful therapeutic strategy.

Signaling Pathways and Degrader Mechanisms of Action

To visualize the intricate cellular processes involving cIAP1 and the mechanisms of its degraders, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: TNF-α Signaling Pathway regulated by cIAP1.

Caption: Non-Canonical NF-κB Pathway and its regulation by cIAP1.

Caption: Mechanisms of action for SMAC mimetics and cIAP1-targeting PROTACs.

Quantitative Analysis of cIAP1 Degrader Potency and Efficacy

The evaluation of cIAP1 degraders relies on quantifying their ability to induce the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum degradation (Dmax), which indicates the efficacy. The following table summarizes representative quantitative data for various cIAP1 degraders.

| Compound Class | Degrader Name | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PROTAC | SNIPER-12 | BTK, cIAP1 | THP-1 | 182 ± 57 | >90 | [11] |

| PROTAC | SNIPER(ABL)-062 | BCR-ABL, cIAP1, XIAP | K562 | 30 - 100 | >70 | [6] |

| PROTAC | RC-3 | BTK | Mino | <10 | ~90 | [12] |

| PROTAC | NC-1 | BTK | Mino | 2.2 | 97 | [12] |

| SMAC Mimetic | Compound 5 | cIAP1 | MDA-MB-231, SK-OV-3 | ~30 | >90 | [13] |

| SMAC Mimetic | Compound 7 | cIAP1 | MDA-MB-231, SK-OV-3 | ~100 | >90 | [13] |

Experimental Protocols

A robust evaluation of cIAP1 degraders requires a combination of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Western Blot Analysis of cIAP1 Degradation

This protocol is used to determine the dose- and time-dependent degradation of cIAP1 and the target protein of interest.

Caption: Experimental workflow for Western Blot analysis.

Detailed Methodology:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, THP-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the cIAP1 degrader in cell culture medium. Treat cells for the desired time points (e.g., 2, 4, 8, 24 hours) at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP1, the target protein, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software and normalize to the loading control. Calculate DC50 and Dmax values using non-linear regression analysis.

Immunoprecipitation (IP) for Ternary Complex Formation

This protocol is used to demonstrate the formation of the POI-PROTAC-cIAP1 ternary complex, a critical step in PROTAC-mediated degradation.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells with the cIAP1-targeting PROTAC at a concentration known to be effective for a short duration (e.g., 1-2 hours) to capture the ternary complex before significant degradation occurs. Lyse the cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (or cIAP1) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using antibodies against the POI, cIAP1, and the PROTAC (if a tagged version is available).

Quantitative Proteomics for Off-Target Analysis

This protocol is used to assess the selectivity of the cIAP1 degrader across the entire proteome.

Detailed Methodology:

-

Sample Preparation: Treat cells with the cIAP1 degrader at a concentration that gives maximal degradation of the target protein and a vehicle control. Harvest the cells and lyse them.

-

Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from the treated and control samples with different isobaric tags (e.g., TMT or iTRAQ).

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use proteomics software to identify and quantify the relative abundance of thousands of proteins. Identify proteins that are significantly downregulated in the degrader-treated sample compared to the control.

Future Directions and Conclusion

The development of cIAP1 degraders represents a significant advancement in targeted cancer therapy. SMAC mimetics have shown promise in clinical trials, and the emerging field of cIAP1-targeting PROTACs offers the potential for enhanced selectivity and potency. Future research will likely focus on:

-

Expanding the repertoire of E3 ligases: While cIAP1 is a powerful E3 ligase to hijack, exploring other E3 ligases may offer advantages in terms of tissue-specific expression and overcoming resistance mechanisms.

-

Optimizing PROTAC design: Further refinement of linker chemistry and the development of novel cIAP1 ligands will be crucial for improving the pharmacokinetic and pharmacodynamic properties of these degraders.

-

Combination Therapies: Investigating the synergistic effects of cIAP1 degraders with other anti-cancer agents, including immunotherapy and conventional chemotherapy, is a promising avenue for enhancing therapeutic efficacy.

References

- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifesensors.com [lifesensors.com]

- 5. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

cIAP1 as a Target for Novel Cancer Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a member of the Inhibitor of Apoptosis (IAP) protein family, has emerged as a critical regulator of cell death and survival pathways, making it a compelling target for the development of novel cancer therapeutics. Overexpressed in a multitude of cancers, cIAP1 contributes to tumorigenesis and chemoresistance by inhibiting apoptosis and promoting pro-survival signaling. This technical guide provides a comprehensive overview of cIAP1's role in cancer, strategies for its therapeutic targeting, detailed experimental protocols for evaluating cIAP1 inhibitors, and a summary of the quantitative data for key therapeutic agents.

The Role of cIAP1 in Cancer Biology

cIAP1, also known as BIRC2, is a multifaceted protein characterized by the presence of three baculoviral IAP repeat (BIR) domains and a C-terminal RING (Really Interesting New Gene) domain, which confers E3 ubiquitin ligase activity.[1] This enzymatic function is central to its role in regulating key cellular processes.

1.1. Inhibition of Apoptosis:

While initially thought to directly inhibit caspases, the primary executioners of apoptosis, it is now understood that cIAP1's anti-apoptotic function is more nuanced.[2] It can bind to caspases-3 and -7 and facilitate their ubiquitination and subsequent proteasomal degradation.[3]

1.2. Regulation of NF-κB and MAPK Signaling:

A primary mechanism by which cIAP1 promotes cell survival is through the activation of the canonical NF-κB and MAPK signaling pathways.[1] Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNF-α), cIAP1 is recruited to the receptor complex where it ubiquitinates Receptor-Interacting Protein Kinase 1 (RIPK1).[1] This ubiquitination acts as a scaffold, leading to the recruitment and activation of downstream kinases that trigger pro-survival gene expression.[1]

1.3. Interaction with SMAC/DIABLO:

The pro-apoptotic protein Second Mitochondria-derived Activator of Caspases (SMAC), also known as DIABLO, is a natural antagonist of cIAP1.[4] When released from the mitochondria during apoptosis, SMAC binds to the BIR domains of cIAP1, preventing it from carrying out its anti-apoptotic functions.[4]

Therapeutic Strategies Targeting cIAP1

The pivotal role of cIAP1 in cancer cell survival has spurred the development of therapeutic agents designed to inhibit its function. The most prominent of these are the SMAC mimetics.

2.1. SMAC Mimetics:

SMAC mimetics are small molecules designed to mimic the N-terminal tetrapeptide of mature SMAC (AVPI), which is responsible for its binding to IAP proteins.[5] By binding to the BIR domains of cIAP1, SMAC mimetics induce a conformational change that triggers cIAP1's E3 ligase activity, leading to its auto-ubiquitination and rapid proteasomal degradation.[6][7] This degradation of cIAP1 has two major consequences:

-

Sensitization to Apoptosis: The removal of cIAP1 prevents the ubiquitination of RIPK1, allowing it to participate in the formation of the ripoptosome, a cell death-inducing complex, leading to apoptosis.[8]

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP1 also leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway, which can, in some contexts, contribute to an anti-tumor immune response.[7]

Several SMAC mimetics, including Birinapant, LCL161, and GDC-0152, have been evaluated in preclinical and clinical studies.[7]

2.2. Inhibitors of E3 Ligase Activity:

A newer approach to targeting cIAP1 involves the direct inhibition of its E3 ubiquitin ligase activity. Small molecules like D19 have been identified that bind to the RING domain of cIAP1, interfering with its interaction with the E2 ubiquitin-conjugating enzyme and thereby blocking its catalytic activity.[5][9] This strategy aims to prevent the pro-survival signaling mediated by cIAP1's ubiquitination of its substrates.[9]

Quantitative Data on cIAP1 Inhibitors

The following tables summarize the binding affinities and cellular potencies of several key cIAP1 inhibitors.

| Compound | Target(s) | Binding Affinity (Kd/Ki) for cIAP1 |

| Birinapant (TL32711) | cIAP1, cIAP2, XIAP | <1 nM (Kd)[10][11] |

| LCL161 | cIAP1, cIAP2, XIAP | High Affinity (binds to BIR3 domain)[4] |

| GDC-0152 | cIAP1, cIAP2, XIAP, ML-IAP | 17 nM (Ki for BIR3 domain)[12][13][14] |

| Debio 1143 (AT-406) | cIAP1, cIAP2, XIAP | 1.9 nM (Ki) |

| TQB3728 | cIAP1, cIAP2, XIAP | 0.7 nM (IC50 for BIR3)[15] |

| Tolinapant (ASTX660) | cIAP1, cIAP2, XIAP | <12 nM (IC50 for BIR3) |

| Compound | Cell Line(s) | IC50 (Cell Viability) | IC50 (cIAP1 Degradation) |

| Birinapant (TL32711) | SUM190 | Dose-dependent decrease[10] | ~17 nM (GFP-cIAP1)[3] |

| LCL161 | Ba/F3-FLT3-ITD, MOLM13-luc+ | ~0.5 µM - ~4 µM[1] | - |

| GDC-0152 | MDA-MB-231 | Dose-dependent decrease[13] | ~10 nM[13] |

| Debio 1143 (AT-406) | MDA-MB-231 | - | - |

| TQB3728 | MDA-MB-231 | 14.3 nM (with TNFα)[15] | - |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of cIAP1 inhibitors.

4.1. Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[1]

-

Materials:

-

Opaque-walled multiwell plates (96- or 384-well)

-

Mammalian cells in culture medium

-

Test compound (cIAP1 inhibitor)

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well).[3] Include control wells with medium only for background luminescence.

-

Treat cells with a serial dilution of the cIAP1 inhibitor and incubate for the desired period (e.g., 48-72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence.

-

4.2. Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V.[10] Propidium Iodide (PI) is used to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[10]

-

Materials:

-

Procedure:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

-

Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[17]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]

-

Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution.[10] Gently vortex.

-

Incubate for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

-

Analyze the cells by flow cytometry immediately (within 1 hour).[17] Excite FITC at 488 nm and measure emission at ~530 nm (typically FL1 channel), and excite PI at 488 nm and measure emission at >670 nm (typically FL3 or FL4 channel).[16]

-

4.3. In Vitro Ubiquitination Assay

This assay assesses the E3 ligase activity of cIAP1 by monitoring its auto-ubiquitination or the ubiquitination of a substrate.

-

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)[18]

-

Recombinant cIAP1 (E3 ligase)

-

Ubiquitin

-

ATP

-

10X Ubiquitination Buffer (e.g., 400 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 6 mM DTT)[18]

-

Test compound (cIAP1 inhibitor)

-

SDS-PAGE reagents and equipment

-

Western blot reagents and equipment

-

Anti-cIAP1 or anti-ubiquitin antibody

-

-

Procedure:

-

Set up the ubiquitination reaction in a microcentrifuge tube. A typical 50 µL reaction may contain:

-

Incubate the reaction mixture at 37°C for 1 hour.[18]

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a western blot using an anti-cIAP1 or anti-ubiquitin antibody to visualize the ubiquitination ladder.

-

Visualizations

5.1. Signaling Pathways

Caption: cIAP1-mediated signaling pathway.

Caption: Mechanism of action of SMAC mimetics.

5.2. Experimental Workflow

Caption: Experimental workflow for evaluating cIAP1 inhibitors.

Conclusion

cIAP1 represents a validated and promising target for cancer therapy. Its central role in suppressing apoptosis and promoting pro-survival signaling pathways makes its inhibition an attractive strategy to overcome resistance to conventional therapies. SMAC mimetics have demonstrated the clinical potential of targeting cIAP1, and ongoing research into novel inhibitors, including those targeting its E3 ligase activity, holds the promise of more effective and targeted anti-cancer treatments. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of cIAP1-targeted therapeutics.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. researchgate.net [researchgate.net]

- 3. ch.promega.com [ch.promega.com]

- 4. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Inhibition of cIAP1 as a strategy for targeting c-MYC-driven oncogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.abcam.com [docs.abcam.com]

The Dual Faces of a Cellular Guardian: An In-depth Technical Guide to the Biological Functions of cIAP1's BIR and RING Domains

For Researchers, Scientists, and Drug Development Professionals

Cellular inhibitor of apoptosis protein 1 (cIAP1) stands as a critical regulator of cell signaling, intricately balancing the scales between cell survival and programmed cell death. Its multifaceted nature is dictated by the distinct functionalities of its core structural motifs: the Baculoviral IAP Repeat (BIR) domains and the Really Interesting New Gene (RING) domain. This technical guide provides a comprehensive exploration of the biological functions of these domains, offering insights into their roles in crucial signaling pathways, their interactions with key cellular proteins, and the experimental methodologies used to elucidate their mechanisms. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on targeting the intricate signaling networks governed by cIAP1.

The BIR Domains: Sentinels of Protein-Protein Interactions

cIAP1 possesses three BIR domains (BIR1, BIR2, and BIR3), each playing a specialized role in mediating protein-protein interactions that are fundamental to its function. These domains act as scaffolds, bringing together various components of signaling complexes to orchestrate cellular responses.

BIR1 Domain: The TRAF2 Interaction Hub

The BIR1 domain is primarily responsible for the interaction between cIAP1 and TNF receptor-associated factor 2 (TRAF2). This interaction is crucial for the recruitment of cIAP1 to the tumor necrosis factor receptor 1 (TNFR1) signaling complex upon TNF-α stimulation.[1][2] The association of cIAP1 with TRAF2 is a pivotal event in the activation of the canonical NF-κB signaling pathway, a key pathway promoting cell survival and inflammation. While the interaction is well-established, precise biophysical parameters such as the dissociation constant (Kd) from direct binding assays remain to be definitively determined in the literature.

BIR2 Domain: A Modulator of Non-Canonical NF-κB Signaling

The BIR2 domain of cIAP1 plays a critical role in the negative regulation of the non-canonical NF-κB pathway. It achieves this by interacting with NF-κB-inducing kinase (NIK).[3] This interaction facilitates the cIAP1-mediated ubiquitination and subsequent proteasomal degradation of NIK, thereby keeping the non-canonical pathway in an inactive state in unstimulated cells.

BIR3 Domain: The SMAC/Diablo and Caspase Interface

The BIR3 domain contains a conserved peptide-binding groove that is central to cIAP1's role in apoptosis regulation. This groove is the primary binding site for the N-terminal tetrapeptide motif of the pro-apoptotic protein, Second Mitochondria-derived Activator of Caspases (SMAC/Diablo). The binding of SMAC/Diablo to the BIR3 domain antagonizes the functions of cIAP1.[1] This interaction is a key target for the development of cancer therapeutics known as SMAC mimetics.[4][5] The BIR3 domain can also interact with caspases, although cIAP1 is considered a weak direct caspase inhibitor compared to its family member, XIAP.[6]

The RING Domain: The Engine of Ubiquitination

The C-terminal RING domain of cIAP1 endows it with E3 ubiquitin ligase activity, a function that is central to its ability to regulate diverse signaling pathways. This domain catalyzes the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to specific substrate proteins, leading to their degradation or the modulation of their activity.

Dimerization: A Prerequisite for Activity

A critical feature of the cIAP1 RING domain is its requirement for dimerization to achieve full catalytic activity.[5][7] In its monomeric state, the RING domain is largely inactive. The binding of SMAC mimetics to the BIR3 domain induces a conformational change in cIAP1 that promotes the dimerization of its RING domain, leading to a significant increase in its E3 ligase activity.[5][7] This activation results in the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 itself, a mechanism that is exploited by SMAC mimetic drugs.

Substrate Ubiquitination: A Diverse Regulatory Portfolio

The activated RING domain of cIAP1 targets a range of substrates for ubiquitination, thereby influencing multiple signaling pathways:

-

Receptor-Interacting Protein Kinase 1 (RIPK1): Upon TNF-α signaling, cIAP1 is recruited to the TNFR1 complex where its RING domain catalyzes the K63-linked polyubiquitination of RIPK1.[8][9][10][11] This ubiquitination event is a critical scaffold for the recruitment of downstream signaling components, leading to the activation of the canonical NF-κB pathway and cell survival.[8]

-

Auto-ubiquitination: As mentioned, the activation of the RING domain leads to the auto-ubiquitination of cIAP1, primarily through K48-linked polyubiquitin (B1169507) chains, targeting it for degradation by the proteasome.[5][7]

-

Caspases: The RING domain of cIAP1 can ubiquitinate effector caspases, such as caspase-3 and -7, marking them for degradation.[6] This provides a mechanism for apoptosis suppression that is distinct from direct enzymatic inhibition.

-

NIK: In the context of the non-canonical NF-κB pathway, the RING domain ubiquitinates NIK, leading to its degradation and pathway suppression.

The E3 ligase activity of the RING domain is dependent on its interaction with specific E2 ubiquitin-conjugating enzymes, with members of the UBE2D (UbcH5) family being key partners.[6] While the functional importance of this E3 ligase activity is well-documented, specific kinetic parameters such as Kₘ and kcat for various substrates are not extensively reported in the literature.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding interactions of cIAP1's BIR domains.

| Interacting Partner | cIAP1 Domain | Method | Affinity (Kd) | Reference |

| SMAC-derived peptide | BIR3 | Surface Plasmon Resonance | 85 nM | [11] |

| Caspase-9-derived peptide | BIR3 | Surface Plasmon Resonance | 48 nM | [11] |

| SMAC-rhodamine | BIR3 | Fluorescence Polarization | ~0.86 µM | [5] |

| SMAC-rhodamine | BIR2 | Fluorescence Polarization | ~1.20 µM | [5] |

| SMAC-5F | BIR3 | Fluorescence Polarization | 4.8 ± 0.6 nM | [4] |

| SMAC Mimetic | cIAP1 Domain | Method | EC₅₀ | Reference |

| Smac001 | BIR3 | Fluorescence Polarization | Low nanomolar | [4] |

| Smac037 | BIR3 | Fluorescence Polarization | Low nanomolar | [4] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the central signaling pathways involving cIAP1 and a typical experimental workflow for studying its function.

Caption: cIAP1 in TNF-α Induced NF-κB Signaling.

Caption: Activation of cIAP1 by SMAC Mimetics.

Caption: Co-Immunoprecipitation Experimental Workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cIAP1 function.

In Vitro Ubiquitination Assay for cIAP1-mediated Substrate Ubiquitination

This protocol is adapted from established methods for analyzing the E3 ligase activity of cIAP1.[8]

Reagents:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a/UBE2D1)

-

Recombinant human ubiquitin

-

Recombinant purified cIAP1 (full-length or RING domain construct)

-

Recombinant purified substrate protein (e.g., RIPK1)

-

ATP solution (100 mM)

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

5 µL of 4x Ubiquitination reaction buffer

-

1 µL of 100 nM E1 enzyme

-

1 µL of 1 µM E2 enzyme

-

2 µL of 100 µM Ubiquitin

-

1 µL of 100 mM ATP

-

1 µL of 1 µM cIAP1

-

1 µL of 1 µM substrate protein

-

Nuclease-free water to a final volume of 20 µL

-

-

Mix the components gently by pipetting.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies specific for the substrate protein or ubiquitin to detect polyubiquitin chains.

Co-Immunoprecipitation (Co-IP) of cIAP1 and TRAF2

This protocol outlines the steps to investigate the in vivo interaction between cIAP1 and TRAF2.[12]

Reagents:

-

Cultured cells (e.g., HEK293T)

-

Phosphate-buffered saline (PBS), ice-cold

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Primary antibody against cIAP1 for immunoprecipitation

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)

-

Primary antibodies against cIAP1 and TRAF2 for Western blotting

Procedure:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse them in Co-IP lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with the anti-cIAP1 antibody or control IgG overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads three to five times with ice-cold wash buffer.

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE loading buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting with antibodies against cIAP1 and TRAF2.

NF-κB Luciferase Reporter Gene Assay

This assay is used to measure the activation of the NF-κB pathway in response to stimuli like TNF-α.[1][9][13][14]

Reagents:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

TNF-α

-

Luciferase assay reagent

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Stimulate the cells with various concentrations of TNF-α for a defined period (e.g., 6-24 hours).

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity relative to unstimulated control cells.

Conclusion

The BIR and RING domains of cIAP1 are integral to its function as a master regulator of cell fate. The BIR domains serve as versatile interaction modules, recruiting cIAP1 to specific signaling complexes and mediating its interactions with key regulatory proteins. The RING domain, through its E3 ubiquitin ligase activity, provides the catalytic engine for post-translational modifications that are critical for the propagation or termination of signaling cascades. A thorough understanding of the distinct and cooperative functions of these domains is essential for the rational design of novel therapeutics that target the signaling pathways dysregulated in diseases such as cancer and inflammatory disorders. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of cIAP1 biology and harnessing this knowledge for therapeutic innovation.

References

- 1. Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activator of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2. | Elliott Lab [elliottlab.web.ox.ac.uk]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [ourarchive.otago.ac.nz]

- 8. researchgate.net [researchgate.net]

- 9. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]

- 11. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. medium.com [medium.com]

- 14. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cIAP1-Mediated Ubiquitination of Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a multifaceted E3 ubiquitin ligase that plays a pivotal role in a diverse array of cellular processes, including innate immunity, inflammation, cell proliferation, and survival. As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of at least one baculoviral IAP repeat (BIR) domain.[1] Its function extends beyond apoptosis inhibition, with its E3 ligase activity being central to the regulation of key signaling pathways, most notably the tumor necrosis factor (TNF) and nuclear factor-kappa B (NF-κB) signaling cascades.[2] This guide provides a comprehensive technical overview of cIAP1-mediated ubiquitination, detailing its mechanism, target proteins, experimental methodologies for its study, and its significance in the context of drug development.

cIAP1: Structure and E3 Ubiquitin Ligase Function

cIAP1 is a modular protein composed of several distinct domains that dictate its interactions and enzymatic activity. These include three N-terminal BIR domains (BIR1, BIR2, and BIR3), a central ubiquitin-associated (UBA) domain, a caspase activation and recruitment domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain.[1]

-